molecular formula C12H10N2O3 B2593627 1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid CAS No. 2102410-26-2

1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2593627
CAS No.: 2102410-26-2
M. Wt: 230.223
InChI Key: MOHYKNWBGGWWJX-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyrrole, pyridine, and pyrano rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various substituents. Subsequent steps involve cyclization reactions catalyzed by gold or other catalysts, leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these steps for higher yields and scalability.

Chemical Reactions Analysis

1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Methyl-1,4-dihydropyrrolo[2’,3’,4,5]pyrano[3,2-b]pyridine-2-carboxylic acid can be compared with other heterocyclic compounds such as pyrrolopyrazines and pyrrolopyridines. These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolopyrazines are known for their antimicrobial and antiviral activities, while pyrrolopyridines may exhibit different pharmacological profiles .

Similar compounds include:

Properties

IUPAC Name

3-methyl-8-oxa-3,13-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,10,12-pentaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-8(12(15)16)5-7-6-17-9-3-2-4-13-10(9)11(7)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYKNWBGGWWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C3=C(C=CC=N3)OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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